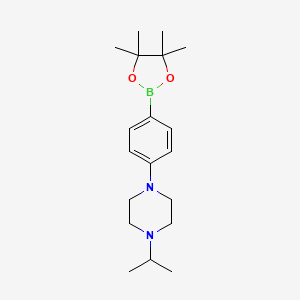

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses a complex molecular architecture that requires careful structural analysis to understand its chemical behavior and potential applications. The compound's International Union of Pure and Applied Chemistry name reflects its multi-component structure: 1-isopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine, which systematically describes each structural element from the piperazine core to the boronic ester terminus.

The molecular formula C₁₉H₃₁BN₂O₂ indicates a molecular weight of 330.28 grams per mole, establishing this compound as a medium-sized organic molecule with significant structural complexity. The Chemical Abstracts Service registry number 1073354-18-3 provides a unique identifier for this specific compound in chemical databases worldwide. The Simplified Molecular Input Line Entry System representation CC(C)N1CCN(CC1)C1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1 encodes the complete connectivity pattern, demonstrating the attachment of the isopropyl group to the piperazine nitrogen, the phenyl bridge, and the tetramethyl-substituted dioxaborolane ring.

Table 1: Structural and Identification Data for this compound

The structural complexity of this molecule extends beyond simple connectivity to encompass specific three-dimensional arrangements that influence its chemical reactivity. The piperazine ring adopts a chair conformation that positions the isopropyl and phenyl substituents in optimal orientations for intermolecular interactions. The tetramethyl-1,3,2-dioxaborolan-2-yl group exists in a planar configuration that facilitates the boron atom's participation in various chemical transformations, particularly those involving nucleophilic attack or coordination chemistry. This spatial arrangement creates distinct regions of electron density that contribute to the compound's unique reactivity profile and potential for selective molecular recognition.

The presence of multiple heteroatoms—two nitrogens in the piperazine ring, two oxygens in the dioxaborolane group, and the central boron atom—creates a molecule with diverse coordination sites and hydrogen bonding capabilities. These structural features contribute to the compound's solubility characteristics and its ability to interact with biological targets through multiple binding modes. The combination of lipophilic regions provided by the isopropyl and tetramethyl groups with hydrophilic heteroatom sites creates an amphiphilic character that enhances the molecule's potential for crossing biological membranes while maintaining aqueous solubility.

Historical Development in Boron-Containing Heterocyclic Chemistry

The development of this compound represents a significant milestone in the evolution of boron-containing heterocyclic chemistry, which has undergone remarkable advancement over the past several decades. The historical context of this compound's emergence reflects broader trends in medicinal chemistry toward the incorporation of boron atoms into pharmacologically active molecules, driven by the unique electronic properties and reactivity patterns that boron imparts to organic structures.

Boron-containing heterocycles have gained prominence in pharmaceutical research due to their distinctive ability to form reversible covalent bonds with biological targets, particularly through interaction with hydroxyl and amino groups in proteins and nucleic acids. The development of benzoxaborole derivatives and related structures has demonstrated the potential for boron-containing compounds to exhibit antimicrobial, antifungal, and anticancer activities through mechanisms that are often distinct from those of traditional organic pharmaceuticals. The incorporation of the tetramethyl-1,3,2-dioxaborolan-2-yl group into the piperazine scaffold represents an extension of these earlier discoveries into new structural territories.

The historical progression from simple boronic acids to more complex boronic esters like the pinacol derivatives found in this compound reflects advances in synthetic methodology that have made these structures more accessible to medicinal chemists. The pinacol ester protection strategy provides enhanced stability compared to free boronic acids while maintaining the essential reactivity required for biological activity and synthetic transformations. This development has been crucial in enabling the practical application of boron-containing compounds in drug discovery programs and materials science applications.

The evolution of synthetic methods for constructing boron-containing heterocycles has paralleled advances in our understanding of their biological activities and mechanisms of action. Early synthetic approaches were often limited by the sensitivity of boron-containing intermediates to moisture and oxygen, requiring specialized handling techniques and reaction conditions. Modern synthetic strategies have overcome many of these limitations through the development of more robust boronic ester protecting groups and improved synthetic protocols that enable the reliable construction of complex boron-containing molecules.

Role in Modern Organoboron Chemistry

This compound occupies a significant position in contemporary organoboron chemistry as both a synthetic building block and a model compound for understanding the reactivity patterns of boron-containing heterocycles. The compound's structure incorporates several key features that exemplify current trends in organoboron chemistry, including the use of pinacol ester protection for boronic acid functionality and the integration of boron-containing groups with established pharmaceutical scaffolds.

In modern synthetic applications, this compound serves as a versatile intermediate for the construction of more complex molecular architectures through cross-coupling reactions, particularly those involving palladium-catalyzed processes. The boronic ester functionality enables participation in Suzuki-Miyaura coupling reactions, which have become fundamental tools in modern organic synthesis for forming carbon-carbon bonds with high efficiency and selectivity. The stability of the pinacol ester group under standard reaction conditions makes this compound particularly valuable for multi-step synthetic sequences where the boronic ester must survive various chemical transformations before being activated for coupling reactions.

Table 2: Applications of this compound in Modern Chemistry

| Application Area | Specific Use | Key Advantages |

|---|---|---|

| Cross-Coupling Chemistry | Suzuki-Miyaura reactions | High reactivity and selectivity |

| Bioorthogonal Chemistry | Catechol conjugation reactions | Selective biomolecule labeling |

| Materials Science | Polymer synthesis building blocks | Enhanced electronic properties |

| Medicinal Chemistry | Protein-protein interaction inhibition | Unique binding modes |

| Analytical Chemistry | Fluorescence microscopy applications | Biocompatible labeling |

The compound's role in bioorthogonal chemistry represents one of the most innovative applications of modern organoboron chemistry. The boronic ester group can undergo selective reactions with catechol-containing biomolecules under physiological conditions, enabling the specific labeling and modification of proteins, carbohydrates, and other biological macromolecules in living systems. This capability has opened new avenues for studying biological processes through fluorescence microscopy and other imaging techniques that require precise molecular labeling without disrupting normal cellular functions.

In the context of materials science, this compound serves as a building block for the synthesis of functional polymers with unique electronic and optical properties. The incorporation of boron-containing monomers into polymer backbones can significantly alter the electronic characteristics of the resulting materials, creating opportunities for applications in organic electronics, sensors, and energy storage devices. The combination of the electron-donating piperazine group with the electron-accepting boronic ester creates an internal charge transfer system that can be exploited in the design of materials with specific optical and electronic properties.

The compound's significance in modern organoboron chemistry extends to its role as a model system for understanding the fundamental reactivity patterns of boron-containing heterocycles. Research into the electronic structure and reaction mechanisms of this compound has contributed to broader understanding of how boron atoms influence the reactivity and properties of organic molecules. This knowledge has informed the design of new boron-containing compounds with enhanced activity and selectivity for various applications, from pharmaceutical development to materials science.

Current research directions involving this compound focus on exploiting its unique reactivity profile for developing new synthetic methodologies and exploring its potential in emerging areas such as boron neutron capture therapy and advanced materials applications. The continued development of new synthetic approaches for constructing and functionalizing boron-containing heterocycles ensures that compounds like this compound will remain important tools in the organic chemist's arsenal for addressing complex synthetic and biological challenges.

Properties

IUPAC Name |

1-propan-2-yl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O2/c1-15(2)21-11-13-22(14-12-21)17-9-7-16(8-10-17)20-23-18(3,4)19(5,6)24-20/h7-10,15H,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSORKGLMGUQQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590388 | |

| Record name | 1-(Propan-2-yl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-18-3 | |

| Record name | 1-(Propan-2-yl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dixaborolan-2-yl)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Piperazine-Boronic Ester Intermediate

A common approach starts with tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate as the protected intermediate. This compound is synthesized by coupling a piperazine derivative with a boronic ester-substituted aryl halide or via borylation of a suitable aryl precursor.

Reaction conditions for deprotection to yield the free piperazine-boronic ester:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| Deprotection | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 6-dimethylpyridine, dichloromethane, 0–20 °C, 3 h, inert atmosphere (N2) | The tert-butyl carbamate protecting group is removed under mild acidic conditions to yield 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine. | 72 |

The reaction is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel chromatography using dichloromethane/methanol (10:1) as eluent.

Summary of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Protecting group removal | TMSOTf, 6-dimethylpyridine, DCM, 0–20 °C, 3 h, N2 atmosphere |

| Alkylation agent | Isopropyl halide (e.g., isopropyl bromide) |

| Base | Potassium carbonate or sodium hydride |

| Solvent | Acetonitrile or DMF |

| Purification | Silica gel chromatography with DCM/methanol (10:1) |

| Yield (deprotection step) | Approximately 72% |

Research Findings and Notes

The boronic acid pinacol ester moiety is stable under the mild acidic deprotection conditions used (TMSOTf and 6-dimethylpyridine), which is critical for preserving the boron functionality for subsequent applications in Suzuki coupling or bioorthogonal chemistry.

The piperazine ring provides a versatile scaffold for substitution, and the isopropyl group introduction enhances the compound’s lipophilicity and potential biological activity.

The compound’s synthesis is relevant for drug discovery, especially for targeting protein-protein interactions and as a building block in functional polymer synthesis.

The use of inert atmosphere (nitrogen) during sensitive steps prevents oxidation or hydrolysis of the boronic ester group.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine nitrogen atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or piperazine nitrogen atoms .

Scientific Research Applications

Pharmaceutical Development

This compound is particularly valuable in the synthesis of novel pharmaceuticals. It serves as a key intermediate in drug development aimed at targeting specific biological pathways. The incorporation of the dioxaborolane moiety enhances the compound's ability to modulate biological activity, potentially leading to drugs that are more effective with reduced side effects.

Case Studies

- Targeted Drug Delivery : Research has demonstrated that derivatives of this compound can improve the delivery of therapeutic agents by modifying their solubility and bioavailability.

- Anticancer Agents : Several studies have explored its use in developing anticancer drugs that target tumor microenvironments more effectively.

Agricultural Chemistry

In agricultural applications, 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine plays a significant role as an intermediate in the formulation of agrochemicals. It contributes to the development of more effective pesticides and herbicides that are designed to be environmentally friendly.

Case Studies

- Pesticide Development : The compound has been utilized in synthesizing new classes of pesticides that exhibit lower toxicity to non-target organisms while maintaining efficacy against pests.

- Herbicide Formulations : Its unique structure allows for the design of herbicides that can target specific weed species without affecting crop yield.

Material Science

The compound is also being investigated for its potential applications in material science. Its chemical properties make it suitable for creating advanced materials such as polymers and coatings with improved durability and resistance to environmental factors.

Case Studies

- Polymer Synthesis : Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

- Coating Technologies : Studies have shown that coatings formulated with this compound can provide better protection against corrosion and wear.

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the formation of complex molecules more efficiently than traditional methods.

Case Studies

- Synthesis of Complex Molecules : Its application in multi-step synthetic pathways has been documented in various research articles focusing on the efficient construction of complex organic frameworks.

- Catalytic Reactions : The compound has been used as a catalyst or catalyst precursor in several organic reactions, enhancing reaction rates and yields.

Summary Table of Applications

| Application Area | Description | Case Study Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting specific biological pathways | Targeted drug delivery; Anticancer agents |

| Agricultural Chemistry | Intermediate in agrochemical formulations for pesticides and herbicides | Pesticide development; Herbicide formulations |

| Material Science | Development of advanced materials including polymers and coatings | Polymer synthesis; Coating technologies |

| Organic Synthesis | Versatile building block facilitating complex molecule formation | Synthesis of complex molecules; Catalytic reactions |

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine involves its interaction with specific molecular targets. The dioxaborolane group can participate in borylation reactions, which are crucial in organic synthesis. The piperazine ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Piperazine Derivatives with Boronic Esters

*Estimated based on analogues (e.g., hydrochloride salt: 2828440-08-8 ).

Non-Piperazine Boronic Esters

- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (106) : Pyrazole core instead of piperazine; lower synthetic yield (34%) due to steric challenges .

- N-Isopropyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine : Linear alkyl chain; used as a PET tracer precursor .

Physicochemical and Pharmacological Properties

- Solubility : Hydrochloride salts (e.g., 2828440-08-8 ) enhance aqueous solubility for in vivo applications.

- Biological Activity : Piperazine derivatives demonstrate diverse pharmacological effects, including dopamine receptor modulation () and antiplasmodial activity (). The target compound’s boronic ester may enable proteasome inhibition, a mechanism seen in bortezomib .

Biological Activity

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 366.73 g/mol. The structure contributes to its biological properties and interactions.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that dioxaborolane derivatives can inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : The compound may influence receptor interactions that are critical for various physiological processes.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to this structure. For instance, derivatives have shown efficacy against Cryptosporidium species by inhibiting PI(4)K activity, leading to reduced parasite viability in vitro and in vivo models .

Anti-Cancer Properties

The compound's structural features suggest potential anti-cancer activity. Research indicates that similar piperazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Case Studies

- Cryptosporidiosis Treatment : A study evaluated the efficacy of a related compound in treating cryptosporidiosis in neonatal calves. The treatment resulted in significant reduction in diarrheal symptoms and oocyst shedding .

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that derivatives of this compound could significantly inhibit cell growth and induce apoptosis at micromolar concentrations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.73 g/mol |

| CAS Number | 2828440-08-8 |

| Purity | >95% |

| Biological Activity | Efficacy |

|---|---|

| Antiparasitic | Effective against C. parvum |

| Anti-cancer | Induces apoptosis |

Q & A

Q. Tables

| Reaction Optimization Parameters | Typical Conditions |

|---|---|

| Miyaura Borylation Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Solvent System | Dioxane/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield Range | 60–85% |

| Key Spectral Data | Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.4–7.6 (aryl H) |

| ¹³C NMR | δ 83.5 (B-O-C) |

| HRMS (ESI+) | [M+H]⁺: 385.2542 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.